molecular formula C3H5F3O B1144474 (S)-1,1,1-Trifluoro-2-propanol CAS No. 17556-48-8

(S)-1,1,1-Trifluoro-2-propanol

Cat. No. B1144474
CAS RN: 17556-48-8
M. Wt: 114.07
InChI Key:
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Description

(S)-1,1,1-Trifluoro-2-propanol, commonly known as TFIP, is a chiral alcohol with a trifluoromethyl group. It is widely used in organic synthesis due to its unique properties, such as its ability to act as a chiral auxiliary and its ability to promote enantioselective reactions. In

Scientific Research Applications

  • Hydrogen Bonding Studies : Schaal, Häber, and Suhm (2000) investigated the hydrogen bonding in 2-propanol and its fluorinated derivatives, including 1,1,1-trifluoro-2-propanol, using Fourier transform infrared spectroscopy and hybrid density functional calculations. This study enhances understanding of the effects of fluorination on hydrogen bonding, which is crucial for numerous chemical and biochemical processes (Schaal, Häber, & Suhm, 2000).

  • Oxidation Kinetics : Norcross, Lewis, Gai, Noureldin, and Lee (1997) examined the oxidation of secondary alcohols, including 1,1,1-trifluoro-2-propanol, by potassium tetraoxoferrate(VI) under basic conditions, producing ketones. Such studies are essential in understanding organic reaction mechanisms and developing synthetic methodologies (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

  • Stereocontrolled Synthesis : Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane from 1,1,1-trifluoro-3-(phenylthio)propan-2-ol. This highlights the compound's role in the preparation of structurally complex molecules, valuable in medicinal chemistry and material science (Shimizu, Sugiyama, & Fujisawa, 1996).

  • Spectroscopic Studies : Møllendal (2005) investigated the structural and conformational properties of 1,1,1-trifluoro-2-propanol using microwave spectroscopy and quantum chemical calculations. This research aids in understanding the molecular behavior of fluorinated alcohols, which is important in fields like material science and pharmaceuticals (Møllendal, 2005).

  • Chemical Synthesis of CETP Inhibitors : Li et al. (2010) used (S)-1,1,1-trifluoro-2-propanol in the synthesis of a cholesteryl ester transfer protein (CETP) inhibitor, demonstrating its utility in the development of pharmaceutical compounds (Li et al., 2010).

  • Catalysis and Reaction Mechanisms : Yang, Zheng, and Zhang (2020) explored the role of 1,1,1-trifluoro-2-propanol in the activation of a hypervalent trifluoromethylthio-iodine(III) reagent, contributing to the understanding of catalysis and reaction mechanisms in organic synthesis (Yang, Zheng, & Zhang, 2020).

  • Surface Science Research : Nagao et al. (2003) studied the adsorbed states of 1,1,1-trifluoro-2-propanol on silicon surfaces, providing insights into surface interactions and chemical bonding relevant to material science and nanotechnology (Nagao et al., 2003).

  • Miscibility Studies in Aqueous Solutions : Fioroni, Burger, Mark, and Roccatano (2003) used molecular dynamics simulations to study the influence of trifluoromethyl groups on the miscibility of 1,1,1-trifluoro-propan-2-ol in water. This research is significant in understanding the physicochemical properties of fluorinated organic molecules in solutions (Fioroni, Burger, Mark, & Roccatano, 2003).

properties

IUPAC Name

(2S)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILIYJDBJZWGBG-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426459
Record name (2S)-1,1,1-Trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3539-97-7
Record name (2S)-1,1,1-Trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,1,1-Trifluoropropan-2-ol
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